molecular formula C17H17F3N2O3S2 B14982916 1-(thiophen-2-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide

1-(thiophen-2-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide

Cat. No.: B14982916
M. Wt: 418.5 g/mol
InChI Key: IZZUEEGQLMHXFF-UHFFFAOYSA-N
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Description

1-(THIOPHENE-2-SULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a trifluoromethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(THIOPHENE-2-SULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the formation of the thiophene-2-sulfonyl chloride, which is then reacted with the piperidine derivative. The trifluoromethyl group is introduced through a radical trifluoromethylation process . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(THIOPHENE-2-SULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

1-(THIOPHENE-2-SULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(THIOPHENE-2-SULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(THIOPHENE-2-SULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its combination of a thiophene ring, a trifluoromethyl group, and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17F3N2O3S2

Molecular Weight

418.5 g/mol

IUPAC Name

1-thiophen-2-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide

InChI

InChI=1S/C17H17F3N2O3S2/c18-17(19,20)13-5-1-6-14(10-13)21-16(23)12-4-2-8-22(11-12)27(24,25)15-7-3-9-26-15/h1,3,5-7,9-10,12H,2,4,8,11H2,(H,21,23)

InChI Key

IZZUEEGQLMHXFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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